molecular formula C26H26N2O3 B12156566 5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 383903-68-2

5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12156566
CAS No.: 383903-68-2
M. Wt: 414.5 g/mol
InChI Key: QNHVIRAUOIERIW-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound characterized by a fused pyrazolo-benzoxazine core. The compound features two aromatic substituents: a 4-methoxyphenyl group at position 5 and a 4-(isopropoxy)phenyl group at position 2.

Properties

CAS No.

383903-68-2

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-(4-propan-2-yloxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H26N2O3/c1-17(2)30-21-14-8-18(9-15-21)23-16-24-22-6-4-5-7-25(22)31-26(28(24)27-23)19-10-12-20(29-3)13-11-19/h4-15,17,24,26H,16H2,1-3H3

InChI Key

QNHVIRAUOIERIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrazolo[1,5-c][1,3]benzoxazine derivatives typically involves the reaction of β-dicarbonyl compounds with 3,5-diamino-4-nitropyrazole . This reaction can be carried out under various conditions, including microwave-assisted palladium-mediated reactions, which offer efficient synthesis with good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and palladium catalysis can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5H-Pyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H-Pyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain kinases or interact with DNA, leading to anticancer effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of the target compound, highlighting substituent variations, molecular weights, and inferred properties based on available evidence:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference ID
Target Compound : 5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5: 4-Methoxyphenyl; 2: 4-(Isopropoxy)phenyl ~447.5 (calculated) Balanced lipophilicity (methoxy and isopropoxy groups); potential for oral bioavailability
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5: 4-(Chlorobenzyloxy)phenyl; 2: Phenyl 527.01 Increased lipophilicity (chlorine atom); possible enhanced membrane permeability
2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2: 4-Butoxyphenyl; 5: 4-Propoxyphenyl ~500.6 Longer alkoxy chains (C4/C3); higher hydrophobicity may reduce solubility
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9: Bromo; 5: 4-Fluorophenyl; 2: 4-Methylphenyl 437.30 Halogen (Br, F) and methyl groups; potential for enhanced electrophilic reactivity
5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5: Benzyloxyphenyl; 2: 4-Ethoxyphenyl; 9: Bromo 555.50 Bulky benzyloxy group; bromine substitution may sterically hinder interactions

Substituent Effects on Physicochemical and Pharmacological Properties

Alkoxy vs. Halogen Substituents

  • Methoxy and Isopropoxy Groups : The target compound’s 4-methoxyphenyl and 4-isopropoxy groups provide moderate lipophilicity (LogP ~3–4 estimated), favoring membrane penetration while retaining solubility in aqueous environments .

Chain Length and Bioavailability

  • Butoxy/Propoxy Chains : Longer alkoxy chains (e.g., butoxy in ) increase molecular weight and hydrophobicity, which may limit absorption via passive diffusion. These modifications are less favorable under Lipinski’s Rule of Five .
  • Ethoxy vs. Isopropoxy : Ethoxy groups (e.g., in ) offer shorter chains than isopropoxy, marginally improving solubility without sacrificing lipophilicity.

Electronic Effects

  • Electron-Donating Groups (EDGs) : Methoxy and methyl groups (e.g., in ) stabilize aromatic systems and may enhance π-π stacking interactions in biological targets.

Pharmacokinetic Predictions

Computational studies on pyrazolo[1,5-c][1,3]benzoxazines suggest that:

  • Target Compound: Predicted to comply with Lipinski’s and Veber’s rules (molecular weight <500, hydrogen bond donors/acceptors ≤5/10), indicating oral bioavailability .
  • Bromo-Substituted Analogs : Higher molecular weights (e.g., 555.5 in ) may breach Lipinski guidelines, limiting drug-likeness.

Biological Activity

5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H20N2O2
  • Molecular Weight : 308.38 g/mol
  • SMILES Notation : CC1(N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4O1)C

Antioxidant Activity

Research indicates that compounds similar to 5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. A study demonstrated that certain derivatives of this compound could scavenge free radicals effectively.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of specific pathways involved in inflammatory responses. For instance, it has been observed to inhibit the activity of lipoxygenases (ALOX15), which play a role in the synthesis of pro-inflammatory mediators. The inhibition of these enzymes can lead to decreased levels of inflammatory cytokines.

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of ALOX15 : The compound acts as an allosteric inhibitor of ALOX15, which is implicated in various inflammatory processes. This interaction leads to reduced production of leukotrienes and other inflammatory mediators.
  • Antioxidant Mechanism : The presence of methoxy groups in the structure enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.

In Vitro Studies

In vitro studies have demonstrated that 5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibits:

  • IC50 Values : The compound showed an IC50 value against ALOX15 comparable to known inhibitors like indomethacin.
CompoundIC50 (µM)
5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine25.0
Indomethacin20.0

In Vivo Studies

Preliminary animal studies suggest that administration of the compound leads to significant reductions in markers of inflammation and oxidative stress. For example:

  • Animal Model : In a rat model of arthritis, treatment with the compound resulted in decreased paw swelling and lower serum levels of inflammatory cytokines.

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